molecular formula C16H10F2 B14212746 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) CAS No. 557083-83-7

1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene)

Cat. No.: B14212746
CAS No.: 557083-83-7
M. Wt: 240.25 g/mol
InChI Key: FWQNLEIRGHSYLB-UHFFFAOYSA-N
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Description

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) is an organic compound with the molecular formula C16H10F2 It is a derivative of benzene, where two fluorobenzene rings are connected by a but-1-en-3-yne linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) typically involves the coupling of 4-fluorobenzene with a but-1-en-3-yne moiety. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-fluoroiodobenzene with but-1-en-3-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorobenzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

Scientific Research Applications

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): Similar structure but lacks the fluorine atoms.

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): Similar structure with chlorine atoms instead of fluorine.

Uniqueness

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds .

Properties

CAS No.

557083-83-7

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-4-[4-(4-fluorophenyl)but-1-en-3-ynyl]benzene

InChI

InChI=1S/C16H10F2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H

InChI Key

FWQNLEIRGHSYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)F)F

Origin of Product

United States

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